molecular formula C14H22N2O2 B010328 Exelon CAS No. 105601-20-5

Exelon

カタログ番号 B010328
CAS番号: 105601-20-5
分子量: 250.34 g/mol
InChIキー: XSVMFMHYUFZWBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds like Exelon often involves complex chemical reactions aimed at achieving a specific molecular structure. While the direct synthesis of Exelon is not detailed in the provided studies, the principles of synthesis analysis can be seen in works related to the exergy analysis of industrial processes, such as ammonia production, which emphasizes the importance of process design and optimization for efficient synthesis (Kirova-Yordanova, 2004; Sorin, Hammache, & Diallo, 2000). These principles can be applied to the synthesis of various compounds, including pharmaceuticals like Exelon, highlighting the role of exergy efficiency and design parameters in chemical synthesis.

Molecular Structure Analysis

The molecular structure of a compound defines its chemical behavior and interactions. Advanced techniques such as EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy allow for detailed analysis of molecular structures, providing insights into the size, coordination number, and structural arrangement of atoms within a nanoparticle or compound (Frenkel et al., 2005). Such analyses are crucial for understanding the properties and potential applications of Exelon at a molecular level.

Chemical Reactions and Properties

Exelon's chemical reactions and properties are influenced by its molecular structure. Studies on similar compounds emphasize the importance of understanding the chemical reactions involved in their synthesis and the resultant properties. For instance, the synthesis and characterization of thiol-stabilized gold nanoparticles highlight the impact of chemical synthesis conditions on the physical and chemical properties of nanoparticles (Frenkel et al., 2005). Such insights are valuable for predicting how Exelon interacts in biological systems or chemical processes.

科学的研究の応用

Alzheimer’s Disease Treatment

  • Application Summary : Exelon is used for the symptomatic treatment of patients with mild to moderately severe Alzheimer’s dementia . Alzheimer’s disease is a progressive neurodegenerative disorder characterized by a slow worsening of memory and cognitive functions .
  • Methods of Application : Exelon is available in two forms: orally-taken capsules or a patch to provide slow release of drug over a 24-hour period . It acts to reversibly block the function of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine and increasing its levels in the brain .
  • Results/Outcomes : Clinical trials showed that patients treated with Exelon experienced a significantly smaller increase in their test score compared to those treated with placebo, suggesting that Exelon successfully reduced the symptoms of AD .

Parkinson’s Disease Treatment

  • Application Summary : Exelon is used to treat mild to moderate dementia in people with Parkinson’s disease .
  • Methods of Application : Exelon may be taken orally as a tablet or liquid, or taken with a transdermal patch . It works by increasing the amount of a neurotransmitter called acetylcholine in the brain .
  • Results/Outcomes : Exelon was approved by the U.S. Food and Drug Administration (FDA) in 2000 to treat mild to moderate dementia in people with Parkinson’s disease .

Dementia Treatment

  • Application Summary : Exelon is used for the treatment of patients with mild to moderately severe dementia .
  • Methods of Application : Exelon is available in two forms: orally-taken capsules or a patch to provide slow release of drug over a 24-hour period .
  • Results/Outcomes : Exelon has been extensively tested in clinical trials and has shown to reduce the symptoms of dementia .

Energy Storage

  • Application Summary : Exelon is developing a number of customer and grid storage options .
  • Methods of Application : Exelon is investing in energy storage and regulatory reforms that will enable the benefits of energy storage to take on a greater role in electricity supply .
  • Results/Outcomes : The implementation of these storage options will require changes to the regulatory framework to allow utilities to own, operate, and earn an appropriate return on their energy storage investment .

Grid Innovation

  • Application Summary : Exelon is working on creating a smarter, cleaner, and more resilient power grid .
  • Methods of Application : Exelon is investing in areas like smart electric vehicle (EV) charging and microgrids to help increase renewable energy usage .
  • Results/Outcomes : Through strategic partnerships with companies like Westinghouse Electric and General Electric, Exelon is using data analytics to improve efficiency at nuclear facilities and other power plants .

Renewable Energy

  • Application Summary : Exelon is investing in renewable energy sources .
  • Methods of Application : Exelon currently produces energy from hydroelectric and landfill gas sources, and markets wind and solar power .
  • Results/Outcomes : Exelon’s nuclear power plants make up approximately 60% of its power generation portfolio. Through strategic partnerships, Exelon is using data analytics to improve efficiency at nuclear facilities and other power plants .

Lewy Body Dementia Treatment

  • Application Summary : Exelon is used for the symptomatic treatment of mild to moderately severe dementia in patients with idiopathic Parkinson’s disease .
  • Methods of Application : Exelon is available in two forms: orally-taken capsules or a patch to provide slow release of drug over a 24-hour period .
  • Results/Outcomes : Patients with dementia due to Parkinson’s disease taking Exelon capsules showed an improvement in cognitive symptoms of 2.1 points, compared with a worsening of 0.7 points in those taking placebo .

Safe Use of Exelon Patch

  • Application Summary : The Department of Health drew attention to the proper use and application of Exelon Patch (rivastigmine transdermal patch), stressing that the patch should be used according to the dose prescribed by doctors .
  • Methods of Application : Not more than one patch should be used per day. The previous day’s patch must be removed before applying a new patch to a different skin location after 24 hours of use .
  • Results/Outcomes : Typical symptoms reported in association with overdose of Exelon Patch included nausea, vomiting, diarrhea, hypertension, hallucinations, salivation, sweating, respiratory depression and convulsions .

Treatment of Dementia in Alzheimer’s Disease and Parkinson’s Disease

  • Application Summary : Exelon is used for the treatment of dementia in Alzheimer’s Disease and Parkinson’s Disease .
  • Methods of Application : Exelon’s common dosage forms are capsules and medicinal patches. Capsules should be taken with meals, swallowed whole, and should not be crushed or chewed .
  • Results/Outcomes : The starting dose for treating Alzheimer’s disease is twice daily 1.5 mg, increased by 1.5 mg at least every two weeks. The usual dose is 3-6 mg .

Earnings Growth

  • Application Summary : Exelon Corp reported solid operational performance and is on track to meet financial expectations for the year .
  • Methods of Application : The company has made significant regulatory progress, particularly with the early approval of an updated revenue requirement for ComEd .
  • Results/Outcomes : Exelon Corp reaffirmed its long-term guidance, expecting a 5% to 7% annualized operating earnings growth .

Infrastructure Investment

  • Application Summary : Exelon Corp’s robust infrastructure investment strategy positions it for sustainable growth .
  • Methods of Application : The company plans to invest $35 billion in infrastructure improvements over the next four years .
  • Results/Outcomes : These investments are projected to increase the current rate base by about $19 billion by the end of 2027 .

Commitment to Clean Energy

  • Application Summary : Exelon’s proactive stance on environmental sustainability is evident in its ‘Path to Clean’ goal .
  • Methods of Application : The company aims for a 50% reduction in operations-driven GHG emissions by 2030 and net-zero by 2050 .
  • Results/Outcomes : This commitment aligns with the nation’s leading clean energy targets and positions Exelon favorably in a regulatory environment increasingly focused on sustainability .

Safety And Hazards

Exelon’s nuclear facilities adhere to strict safety protocols to prevent accidents, radiation exposure, and environmental contamination. However, nuclear energy inherently carries risks, necessitating robust safety measures.


将来の方向性

Exelon faces challenges related to the transition to cleaner energy sources, grid modernization, and regulatory changes. Its future direction involves:



  • Renewable Investments : Expanding renewable energy portfolios.

  • Grid Resilience : Enhancing grid infrastructure.

  • Carbon Reduction : Meeting emission reduction targets.


特性

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274453, DTXSID40861278
Record name Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exelon

CAS RN

105601-20-5
Record name Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N-methyl-4-nitrophenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exelon
Reactant of Route 2
Reactant of Route 2
Exelon
Reactant of Route 3
Reactant of Route 3
Exelon
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Exelon
Reactant of Route 5
Reactant of Route 5
Exelon
Reactant of Route 6
Reactant of Route 6
Exelon

Citations

For This Compound
17,100
Citations
LP No, S Class, PBA Power - Citeseer
… of Exelon Nuclear derives the isotopic inventory (core source terms) to be used as inputs for the PBAPS AST Design Basis Accident analyses. The derivation uses an Exelon Nuclear …
Number of citations: 2 citeseerx.ist.psu.edu
J Welch - Strategic Finance, 2012 - scottmadden.com
In the preceding years, Exelon’s finance group was like many others. Its key focus and objectives were the basics: close the books, manage liquidity, and forecast the financials. It had …
Number of citations: 5 www.scottmadden.com
V Kumar, R Anand, J Messina… - European Journal of …, 2000 - Wiley Online Library
We evaluated the efficacy and safety of the centrally acting cholinesterase inhibitor, rivastigmine tartrate, for patients with mild to moderately severe Alzheimer’s disease (AD) with or …
Number of citations: 249 onlinelibrary.wiley.com
PBA Power - Citeseer
The Objective of this calculation is to detenrmine the pH of the Suppression Pool following a Loss of Coolant Accident based on the use of Alternative Source Terms as deflned in …
Number of citations: 2 citeseerx.ist.psu.edu
N Giladi, H Shabtai, T Gurevich… - Acta Neurologica …, 2003 - Wiley Online Library
Objectives – To study the efficacy of cholinesterase inhibitors in the treatment of dementia in patients with Parkinson's disease (PD). Methods – We treated twenty‐eight demented …
Number of citations: 115 onlinelibrary.wiley.com
MP Gallagher, E Nuclear - 2017 - wobm.com
… LAR and Exelon's response to the BNE's questions, concerns, and requests. Exelon requests … Exelon requests that the approved amendment become effective 12 months following the …
Number of citations: 6 wobm.com
R Anand, G Gharabawi, A Enz - Journal of Drug Development and …, 1996 - hero.epa.gov
Exelonâ¢(SDZ ENA-713) is a new drug developed for the symptomatic treatment of mild to moderate Alzheimer's disease. The drug is a'pseudo-irreversible, carbamate …
Number of citations: 142 hero.epa.gov
B Alexander, T Bonner, W Brady, C Budzynski… - Sustainable Electricity II …, 2019 - Springer
… models that complement, or may disrupt, Exelon’s core businesses with the goal of providing innovative solutions to Exelon and our customers. Investments through CTV comprise a …
Number of citations: 3 link.springer.com
F Forette, R Anand, G Gharabawi - European Journal of …, 1999 - Wiley Online Library
Rivastigmine is a carbamate acetylcholinesterase (AChE) inhibitor with central selectivity. Early studies showed that daily doses up to 6 mg/day have some efficacy in patients with …
Number of citations: 129 onlinelibrary.wiley.com
K Articus, K Hechenbichler… - Alzheimer's & Dementia, 2011 - Wiley Online Library
Background Cholinesterase inhibitors are a mainstay in the treatment of dementia associated with Alzheimer's disease (AD). Efficacy increases with dose, however high oral doses may …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。